(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride
Description
(2R,3S)-2-(6-Methoxypyridin-3-yl)oxolan-3-amine dihydrochloride is a chiral bicyclic amine salt featuring a substituted pyridine ring and a tetrahydrofuran (oxolan) backbone. The compound’s stereochemistry is defined by the (2R,3S) configuration, which influences its biological interactions and physicochemical properties.
Properties
Molecular Formula |
C10H16Cl2N2O2 |
|---|---|
Molecular Weight |
267.15 g/mol |
IUPAC Name |
(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-13-9-3-2-7(6-12-9)10-8(11)4-5-14-10;;/h2-3,6,8,10H,4-5,11H2,1H3;2*1H/t8-,10+;;/m0../s1 |
InChI Key |
BKOIPTKTVCDCNV-UQZKZZBYSA-N |
Isomeric SMILES |
COC1=NC=C(C=C1)[C@@H]2[C@H](CCO2)N.Cl.Cl |
Canonical SMILES |
COC1=NC=C(C=C1)C2C(CCO2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste . These methods are particularly useful for scaling up the production of complex organic molecules.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.
Reduction: The amine group can be reduced to form an alkylamine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated pyridine derivative, while reduction of the amine group can produce an alkylamine derivative.
Scientific Research Applications
(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of pyridine derivatives on biological systems.
Industry: It can be used in the production of materials with specific chemical properties
Mechanism of Action
The mechanism of action of (2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare structural analogs of (2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride, focusing on substituents, molecular properties, and commercial availability.
Structural and Functional Insights
- Substituent Effects: Electron-Donating vs. Stereochemical Impact: The (2R,3S) configuration ensures specific spatial alignment of functional groups, critical for enantioselective interactions. Racemic mixtures (e.g., ) may exhibit reduced selectivity in chiral environments.
Research Implications and Limitations
- Data Gaps : Melting points, solubility profiles, and stability data for the target compound are absent in the provided evidence. Comparative studies on receptor affinity or pharmacokinetics are needed.
- Synthetic Challenges : The discontinued status of certain analogs may reflect difficulties in stereochemical control or purification of diastereomers.
Biological Activity
(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methoxy group and an oxolane (tetrahydrofuran) moiety. Its molecular formula is , with a molecular weight of approximately 248.28 g/mol. The dihydrochloride salt form enhances its solubility in aqueous environments, which is beneficial for biological assays.
The biological activity of this compound has been primarily linked to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific kinases involved in cell signaling pathways, potentially affecting cancer cell proliferation and survival.
- Neuroprotective Effects : Research indicates that the compound might exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Pharmacological Studies
Recent pharmacological evaluations have demonstrated the following activities:
- Antitumor Activity : In vitro studies showed that the compound could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. This effect is likely mediated through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections.
Study 1: Antitumor Efficacy
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent antitumor activity.
Study 2: Neuroprotective Effects
In a model of neurodegeneration induced by oxidative stress, the compound exhibited protective effects on neuronal cells. Treatment with the compound reduced markers of oxidative damage and improved cell survival rates by up to 30% compared to untreated controls.
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
